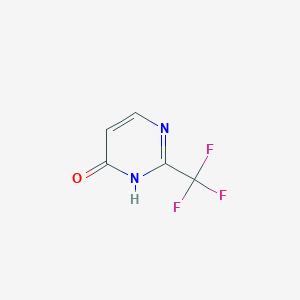

4-Hydroxy-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCVDVCPQWFGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287946 | |

| Record name | 2-(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546-80-1 | |

| Record name | 1546-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Trifluoromethyl-pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and binding affinity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of Hedgehog signaling pathway inhibitors. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.

Core Properties

This compound exists in tautomeric equilibrium with its keto form, 2-(trifluoromethyl)pyrimidin-4(1H)-one. It is typically a pale yellow to white crystalline solid.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1546-80-1 | [2] |

| Molecular Formula | C₅H₃F₃N₂O | [2] |

| Molecular Weight | 164.09 g/mol | [2] |

| Appearance | Pale yellow or white to cream to red powder | [2][3] |

| Melting Point | 168-171 °C | [4] |

| Boiling Point | 149 °C (Predicted) | [4] |

| pKa | 6.83 ± 0.50 (Predicted for 2-methyl-6-(trifluoromethyl)-4-hydroxypyrimidine) | [4] |

| Solubility | Soluble in methanol. An isomer, 2-hydroxy-4-(trifluoromethyl)pyrimidine, is soluble in DMF. | [1][4] |

Spectral Data

Table 2: Spectral Data for this compound and its Isomer

| Technique | Data (for 4-hydroxy-6-(trifluoromethyl)pyrimidine, CAS 1546-78-7, unless otherwise noted) | Source(s) |

| ¹H NMR | (DMSO-d₆): δ 13.2 (s, 1H, OH/NH), 8.41 (s, 1H, pyrimidine-H), 6.87 (s, 1H, pyrimidine-H) | [5] |

| ¹³C NMR | (DMSO-d₆): Data available for the 6-trifluoromethyl isomer. | [6] |

| IR Spectroscopy | Characteristic peaks for C=O, C-F, and N-H/O-H stretching are expected. | [7] |

| Mass Spectrometry | (GC-MS): m/z consistent with the molecular weight of 164.09 g/mol . | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyclocondensation of a trifluoromethyl-containing β-ketoester with an amidine source, such as formamidine. This is a common and effective method for the preparation of pyrimidine rings.[9]

Synthetic Workflow

The general workflow for the synthesis of this compound is outlined below. The process involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with formamidine, which can be generated in situ or used as a salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrimidine synthesis.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Formamidine hydrochloride

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the stirred solution of sodium ethoxide, add formamidine hydrochloride.

-

Addition of β-Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocol: Purification

Further purification can be achieved by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol-water mixture)

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Applications in Drug Discovery

The trifluoromethyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of these complex molecules.

Role as a Synthetic Intermediate

This compound is a versatile building block for introducing the 2-(trifluoromethyl)pyrimidine moiety into larger molecules. Its hydroxyl group can be readily converted to other functional groups, such as a chlorine atom, which can then be displaced by various nucleophiles to build molecular diversity.

Hedgehog Signaling Pathway Inhibitors

A significant application of pyrimidine derivatives is in the development of inhibitors of the Hedgehog (Hh) signaling pathway.[10][11] Aberrant activation of the Hh pathway is implicated in the development and progression of several types of cancer.[1] Small molecule inhibitors that target key components of this pathway, such as the Smoothened (SMO) receptor, are of great therapeutic interest.[12] Derivatives of this compound have been synthesized and evaluated as potent Hh pathway inhibitors.[13]

Caption: Hedgehog signaling pathway and the role of pyrimidine-based inhibitors.

Safety and Handling

This compound is classified as an irritant.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials and its utility in constructing complex, biologically active molecules, such as Hedgehog signaling pathway inhibitors, underscore its importance in drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the pursuit of novel therapeutics.

References

- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-HYDROXY-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 2836-44-4 [amp.chemicalbook.com]

- 5. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 10. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

- 12. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. compoundchem.com [compoundchem.com]

A Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and relevant biological context of 4-hydroxy-2-(trifluoromethyl)pyrimidine (CAS No. 1546-80-1). It is intended to serve as a detailed resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydroxyl group and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and acidity of the pyrimidine ring. The compound exists in tautomeric equilibrium, predominantly as 2-(Trifluoromethyl)pyrimidin-4(3H)-one.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. It is important to distinguish this compound from its isomers, such as 2-hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2) and 4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS: 1546-78-7), which possess different physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Trifluoromethyl)pyrimidin-4(3H)-one | [1][2] |

| CAS Number | 1546-80-1 | [1][3] |

| Molecular Formula | C₅H₃F₃N₂O | [1][3] |

| Molecular Weight | 164.09 g/mol | [3] |

| Appearance | White to cream or pale yellow powder | [1][3] |

| Melting Point | A definitive experimental value is not consistently reported. The related isomer, 2-hydroxy-4-(trifluoromethyl)pyrimidine, has a melting point of 223-227 °C. | N/A |

| pKa | Not experimentally determined in the reviewed literature. | N/A |

| logP (Octanol/Water) | Not experimentally determined. A computed value for the isomer 4-hydroxy-6-(trifluoromethyl)pyrimidine is 0.2.[4] | [4] |

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or related compound. A plausible and common route starts with ethyl trifluoroacetoacetate.

Caption: General workflow for the synthesis of the target compound.

Synthetic Protocol: Cyclocondensation

This protocol describes a general procedure for the synthesis of this compound based on established methods for related derivatives.[5][6]

-

Reaction Setup: A round-bottom flask is charged with ethyl trifluoroacetoacetate (1.0 eq.) and a suitable solvent such as absolute ethanol.

-

Base Addition: A base, typically sodium ethoxide or another suitable alkoxide (1.1 eq.), is added to the solution to facilitate deprotonation.

-

Amidine Addition: Formamidine acetate or hydrochloride (1.1 eq.) is added to the reaction mixture.

-

Reaction Execution: The mixture is heated to reflux and stirred for several hours (typically 4-12 hours). The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Acidification: The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Experimental Protocols for Property Determination

The following sections outline detailed methodologies for determining key physicochemical parameters.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) can be determined accurately using potentiometric titration.

Caption: Experimental workflow for pKa determination by titration.

Methodology:

-

Instrument Calibration: A potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Solution Preparation: A solution of this compound (e.g., 1 mM) is prepared in water or a suitable water/co-solvent mixture. To maintain constant ionic strength, potassium chloride (KCl) is added to a final concentration of 0.15 M.

-

Titration: The solution is placed in a thermostatted vessel and purged with nitrogen gas to eliminate dissolved CO₂.

-

Data Collection: A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Analysis: The titration is continued until the pH stabilizes in the high basic range. A plot of pH versus the volume of titrant added is generated.

-

pKa Calculation: The pKa is determined from the inflection point of the titration curve. The procedure is repeated at least three times to ensure reproducibility, and the average pKa value is reported.

logP Determination via Shake-Flask HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Navigating the Spectral Landscape of 4-Hydroxy-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-hydroxy-2-(trifluoromethyl)pyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive models to offer valuable insights for researchers, scientists, and professionals in drug development. The guide also outlines a comprehensive, hypothetical experimental protocol for acquiring such data and discusses the crucial role of tautomerism in interpreting the spectral features of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions were generated using advanced computational algorithms, providing a reliable reference for the identification and characterization of this compound. The predictions are presented for the compound dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 | 6.3 - 6.5 | Doublet |

| H6 | 8.1 - 8.3 | Doublet |

| OH | 11.5 - 12.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

| C2 | 145 - 148 | Quartet |

| C4 | 165 - 168 | Singlet |

| C5 | 105 - 108 | Singlet |

| C6 | 155 - 158 | Singlet |

| CF₃ | 118 - 122 | Quartet |

The Influence of Tautomerism

A critical aspect to consider when analyzing the NMR spectra of this compound is the potential for tautomerism. This compound can exist in equilibrium between its hydroxy form and its keto tautomer, 2-(trifluoromethyl)pyrimidin-4(1H)-one.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In the NMR spectrum, the observed signals will be a weighted average of the two tautomers if the interconversion is fast on the NMR timescale. If the exchange is slow, separate signals for each tautomer may be observed. The predicted data presented in this guide assumes the predominance of the hydroxy form, which is often favored in aprotic polar solvents like DMSO. However, researchers should be mindful of this equilibrium when interpreting experimental data.

Hypothetical Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

Caption: Experimental workflow for NMR data acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. While based on predictive models, the data and protocols presented herein offer a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds. The consideration of tautomerism is paramount for accurate spectral interpretation and will be a key factor in the experimental verification of these predictions.

Tautomerism of 4-hydroxy-2-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-2-(trifluoromethyl)pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document elucidates the structural and electronic factors governing the keto-enol tautomerism, summarizes quantitative data on tautomeric populations, and provides detailed experimental and computational methodologies for their characterization. Visualizations of the tautomeric equilibrium and a representative experimental workflow are presented to facilitate a deeper understanding of the core concepts.

Introduction

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The substitution pattern on the pyrimidine ring profoundly influences its physicochemical properties and biological activity. The presence of a hydroxyl group at the C4 position introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond.

For 4-hydroxypyrimidines, the equilibrium between the enol (4-hydroxypyrimidine) and keto (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one) forms is of paramount importance.[1][2] The predominant tautomer in a given environment can exhibit distinct hydrogen bonding capabilities, lipophilicity, and steric profiles, thereby dictating its interaction with biological targets. The introduction of a strongly electron-withdrawing trifluoromethyl group at the C2 position is expected to modulate the electronic properties of the pyrimidine ring and influence the position of the tautomeric equilibrium. Understanding and controlling this equilibrium is crucial for the rational design of novel drug candidates.

The Tautomeric Equilibrium

This compound can exist in three primary tautomeric forms: the enol form (this compound) and two keto forms, 1H-pyrimidin-4-one and 3H-pyrimidin-4-one. The equilibrium between these forms is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.[2]

Generally, for 4-hydroxypyrimidines, the keto forms are predominant in solution, a preference that is often attributed to the greater stability of the amide resonance in the pyrimidinone ring.[2] Computational studies on the parent 4-hydroxypyrimidine suggest that the pyrimidin-4-one tautomer is more stable than the 4-hydroxypyrimidine form in the gas phase.[3] The introduction of a trifluoromethyl group, a potent electron-withdrawing group, is anticipated to further influence the electron density distribution within the pyrimidine ring and potentially shift the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Data for 4-Hydroxypyrimidine Analogs in Solution

| Compound | Solvent | Method | Predominant Tautomer(s) | Tautomer Ratio (approx.) | Reference |

| 4-Hydroxypyrimidine | Various | 13C NMR | Keto forms (conjugated and isolated double bonds) | Varies with solvent polarity | [2] |

| 5-Fluoro-4-hydroxypyrimidine | Various | 13C NMR | Keto forms | Varies with solvent polarity | [2] |

| 2-Alkylthio-4-hydroxypyrimidine | Various | 13C NMR | Keto forms | Varies with solvent polarity | [2] |

| 2-Amino-4-hydroxypyrimidine | Various | 13C NMR | Keto forms | Varies with solvent polarity | [2] |

It is important to note that a study on S-methyl-2-thiouracil, an analog of 4-hydroxypyrimidine, indicated that substitution at the 2-position with an S-CH3 group does not significantly affect the tautomeric equilibrium.[4] This suggests that the equilibrium of this compound may be qualitatively similar to that of the parent 4-hydroxypyrimidine, with the keto forms being favored in solution. However, the strong inductive effect of the CF3 group warrants a dedicated quantitative study.

Experimental Protocols

The determination of tautomeric equilibrium constants and the characterization of individual tautomers rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The slow rate of interconversion between tautomers on the NMR timescale allows for the observation of distinct signals for each species.[5]

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a known concentration.

-

Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature using a high-resolution NMR spectrometer.

-

Signal Assignment: Assign the observed resonances to the specific protons and carbons of the different tautomers based on their chemical shifts, coupling constants, and comparison with spectra of locked derivatives (e.g., N-methylated or O-methylated analogs) and computational predictions.

-

Quantitative Analysis: Determine the relative concentrations of the tautomers by integrating the areas of well-resolved, non-overlapping signals corresponding to each species. The tautomeric equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the keto and enol forms.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) with concentration and solvent polarity. By comparing the spectra with those of locked derivatives, the contributions of each tautomer to the overall spectrum can be deconvoluted, allowing for the estimation of the tautomeric ratio.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.

Computational Protocol:

-

Structure Optimization: Perform geometry optimizations for all possible tautomers of this compound using density functional theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy corrections, to determine the relative stabilities of the tautomers in the gas phase.

-

Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in solution.

-

Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each optimized tautomer to aid in the assignment of experimental data.

Biological Relevance and Potential Signaling Pathways

Trifluoromethyl-substituted pyrimidines are a class of compounds with a broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[6][7][8] While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, the pyrimidine scaffold is known to interact with various key enzymes and receptors.

For instance, many pyrimidine derivatives act as kinase inhibitors by competing with ATP for binding to the active site of the enzyme. Given the structural similarities to known kinase inhibitors, it is plausible that this compound or its derivatives could modulate the activity of protein kinases involved in cell proliferation and survival signaling pathways, such as the MAP kinase or PI3K/Akt pathways. The predominant tautomeric form would significantly influence the hydrogen bonding interactions within the kinase active site.

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical behavior and potential biological activity. While the keto forms are generally favored in solution for 4-hydroxypyrimidines, the precise quantitative determination for this specific molecule requires further experimental investigation using the methodologies outlined in this guide. A thorough understanding of the tautomeric equilibrium will be instrumental for medicinal chemists and drug development professionals in optimizing the structure and properties of novel pyrimidine-based therapeutic agents. The combination of advanced spectroscopic techniques and computational chemistry provides a powerful platform for elucidating the complex interplay of factors that govern this fundamental chemical phenomenon.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-hydroxy-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-hydroxy-2-(trifluoromethyl)pyrimidine. The presence of the trifluoromethyl group significantly influences the electronic properties and potential biological activity of the pyrimidine core, making this molecule a subject of interest in medicinal chemistry and drug development. This document synthesizes available physicochemical data, explores its tautomeric forms, details spectroscopic characterization, and outlines relevant experimental and computational methodologies. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates theoretical considerations and data from analogous compounds to provide a thorough understanding.

Physicochemical Properties

This compound is a solid, typically appearing as a pale yellow powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| CAS Number | 1546-80-1 | [1] |

| Appearance | Pale yellow powder | [1] |

| Purity | Typically >97% | [1] |

Molecular Structure and Tautomerism

A critical aspect of the molecular structure of this compound is the existence of keto-enol tautomerism. The "4-hydroxy" nomenclature describes the enol form, but in the solid state and in solution, it can exist in equilibrium with its keto tautomers, 2-(trifluoromethyl)pyrimidin-4(1H)-one and 2-(trifluoromethyl)pyrimidin-4(3H)-one. Studies on the parent 4-hydroxypyrimidine have shown that the keto form, specifically the 1H-pyrimidin-4-one tautomer, is generally more stable.[2][3] The presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to influence the position of this equilibrium.

The equilibrium between these tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities, polarity, and potential interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and observing the effects of the trifluoromethyl group.[4]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | ~8.2 (H6), ~6.5 (H5) | Doublet, Doublet | JH5-H6 ≈ 6-8 |

| ¹³C | ~160 (C4), ~158 (C2, q), ~155 (C6), ~120 (CF₃, q), ~110 (C5) | Quartet (q) for CF₃-coupled carbons | JC-F ≈ 35-40 (C2), JC-F ≈ 275 (CF₃) |

| ¹⁹F | ~ -68 | Singlet | - |

Note: The chemical shifts are approximate and can vary based on the solvent and the predominant tautomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum will likely show characteristic bands for the pyrimidine ring and the C-F bonds of the trifluoromethyl group.[5][6] The position of the carbonyl and O-H/N-H stretching vibrations can help in assessing the predominant tautomeric form.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2800 | C-H stretching (aromatic) |

| ~3000 | N-H stretching (keto form) |

| ~1700 | C=O stretching (keto form) |

| 1600-1450 | C=C and C=N stretching (ring vibrations) |

| 1350-1100 | C-F stretching (strong) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

| Technique | Observation |

| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) at m/z 164, with characteristic fragmentation patterns including the loss of CF₃. |

| High-Resolution MS (HRMS) | Precise mass measurement to confirm the molecular formula C₅H₃F₃N₂O. |

Experimental Protocols

General Synthesis of 4-hydroxypyrimidines

Caption: General synthetic workflow for 4-hydroxypyrimidines.

Protocol:

-

Reaction Setup: A solution of sodium ethoxide is prepared in absolute ethanol.

-

Reagent Addition: An appropriate β-keto ester (e.g., ethyl formylacetate) is added to the basic solution, followed by the addition of trifluoroacetamidine hydrochloride.

-

Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified to precipitate the product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is essential for the unambiguous determination of the solid-state molecular structure and conformation.[8][9][10]

Caption: General workflow for X-ray crystallography.

Protocol:

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, or by vapor diffusion. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement.

Conformational Analysis (Computational Approach)

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformation and electronic properties of the molecule.[11][12]

Caption: Workflow for computational conformational analysis.

Methodology:

-

Model Building: Build the initial 3D structures of the possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Analysis: Compare the relative energies of the optimized tautomers to predict the most stable form.

Biological Activity and Signaling Pathways

Derivatives of trifluoromethylpyrimidine have been reported to exhibit a wide range of biological activities, including antifungal, insecticidal, and anticancer properties.[13][14][15][16] The trifluoromethyl group often enhances metabolic stability and binding affinity. While specific signaling pathways for this compound have not been elucidated, related pyrimidine derivatives have been shown to act as inhibitors of various kinases, such as EGFR.[17] Further research is required to identify the specific biological targets and mechanisms of action for this compound.

Conclusion

This compound is a molecule of significant interest due to the interplay of its pyrimidine core, the influential trifluoromethyl group, and its tautomeric nature. While direct experimental data on its solid-state structure and conformation are limited, this guide provides a comprehensive overview based on available spectroscopic data, theoretical considerations, and information from analogous compounds. The outlined experimental and computational protocols offer a roadmap for further in-depth characterization of this molecule, which is essential for its potential development in medicinal and agricultural chemistry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. excillum.com [excillum.com]

- 11. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 12. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Potent Activator of the Pyrimidine Ring for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold is a powerful and widely used strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the profound effects of the CF₃ group on the chemical reactivity and biological activity of the pyrimidine ring, offering insights for the design and development of novel therapeutics.

Enhanced Chemical Reactivity: Activation towards Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly alters the electronic landscape of the pyrimidine ring. This electron-withdrawing nature deactivates the ring towards electrophilic attack but potently activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of functionalized pyrimidine derivatives.

The pyrimidine ring itself is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The addition of a CF₃ group further enhances this property, facilitating the displacement of leaving groups, such as halogens, from the pyrimidine core. This activation is particularly pronounced at the positions ortho and para to the CF₃ group. For instance, 5-chloro-2,4,6-trifluoropyrimidine is a versatile scaffold where the fluorine atoms can be sequentially and regioselectively displaced by nucleophiles.[1]

The enhanced reactivity of trifluoromethylated pyrimidines allows for milder reaction conditions and a broader scope of compatible nucleophiles, which is highly advantageous in the synthesis of complex molecules.[2] This has made SNAr reactions on trifluoromethyl-substituted pyrimidines a go-to method for creating libraries of compounds for drug screening.[1]

Table 1: Illustrative SNAr Reactions on a Trifluoromethylated Pyrimidine Core

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | Morpholine | 4-Morpholino-2-(trifluoromethyl)pyrimidine | K₂CO₃, DMF, 80 °C, 6h | High |

| 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | 4-Methoxyaniline | N-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine | Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C, 12h | Good |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Sodium methoxide | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine | CH₃OH, rt, 2h | Excellent |

Note: The conditions and yields are representative and can vary based on the specific substrates and reagents used.

Modulation of Physicochemical Properties

The introduction of a CF₃ group imparts significant changes to the physicochemical properties of pyrimidine-containing molecules, which are often beneficial for their pharmacokinetic and pharmacodynamic profiles.

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This often leads to improved metabolic stability and a longer in vivo half-life of the drug.[4][5]

-

Enhanced Binding Affinity: The electronic effects of the CF₃ group can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.[3][4]

Impact on Biological Activity: Case Studies

The unique properties conferred by the trifluoromethyl group have been successfully exploited in the development of numerous drugs and clinical candidates. Trifluoromethylated pyrimidines are found in a wide range of therapeutic agents, including anticancer, antiviral, and antifungal compounds.[6][7]

Buparlisib is an oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that features a 5-(trifluoromethyl)pyrimidine moiety.[8][9] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.[10] Buparlisib competitively binds to the ATP-binding pocket of PI3K isoforms, blocking the downstream signaling cascade.[9][10] The trifluoromethyl group in buparlisib contributes to its potent inhibitory activity.

Signaling Pathway of Buparlisib Action

Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.

Table 2: In Vitro Activity of Buparlisib

| PI3K Isoform | IC₅₀ (nM) |

| p110α | 52 |

| p110β | 166 |

| p110δ | 116 |

| p110γ | 262 |

Data are representative and compiled from various sources.

Onvansertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[11][12] Overexpression of PLK1 is common in various cancers, making it an attractive therapeutic target. Onvansertib, which contains a trifluoromethyl-substituted pyrimidine ring, induces mitotic arrest and apoptosis in cancer cells.[13] It is currently being investigated in clinical trials for various solid and hematologic malignancies.[11][14]

Mechanism of Action of Onvansertib

Caption: Onvansertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Table 3: Anti-proliferative Activity of Onvansertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon Carcinoma | 13 |

| A549 | Lung Carcinoma | 25 |

| HeLa | Cervical Cancer | 9 |

| MV4-11 | Acute Myeloid Leukemia | 4 |

Data are representative and compiled from various sources.[12]

Experimental Protocols

A common route for the synthesis of trifluoromethyl pyrimidine derivatives starts with ethyl trifluoroacetoacetate.[6][7][15]

Synthetic Workflow

Caption: General synthetic workflow for trifluoromethyl pyrimidines.[16]

Detailed Experimental Protocol: Synthesis of 4-Anilino-6-(trifluoromethyl)pyrimidine Derivatives [7]

-

Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine. To a solution of sodium ethoxide in ethanol, add ethyl trifluoroacetoacetate and urea. Reflux the mixture for 12 hours. After cooling, acidify with hydrochloric acid to precipitate the product. Filter, wash with water, and dry to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidine.

-

Step 2: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine. A mixture of 4-hydroxy-6-(trifluoromethyl)pyrimidine and phosphorus oxychloride (POCl₃) is heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-chloro-6-(trifluoromethyl)pyrimidine.[7]

-

Step 3: Synthesis of 4-anilino-6-(trifluoromethyl)pyrimidine derivatives. To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., DMF or isopropanol), add the desired aniline derivative and a base (e.g., K₂CO₃ or Et₃N). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 6-12 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[7]

-

Reaction Setup: In a 384-well plate, incubate the recombinant PI3K enzyme with the test compound (e.g., Buparlisib) in the reaction buffer for a short period at room temperature.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding ATP and the lipid substrate (e.g., PIP2) to the wells and incubate for 1 hour at room temperature.

-

Reaction Quenching and Detection: Stop the reaction by adding a solution containing EDTA. Add a detection mix for quantification of the product (e.g., ADP or phosphorylated substrate).

-

Signal Measurement: Measure the signal using a suitable plate reader (e.g., fluorescence, luminescence).

-

Data Analysis: Calculate the percentage of PI3K inhibition based on the signal of the sample compared to positive and negative controls. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.[10]

Conclusion

The trifluoromethyl group is a key substituent in modern medicinal chemistry that significantly enhances the therapeutic potential of the pyrimidine scaffold. Its strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution, providing a versatile platform for the synthesis of diverse compound libraries. Furthermore, the CF₃ group favorably modulates the physicochemical properties of molecules, often leading to improved efficacy, metabolic stability, and bioavailability. The successful application of trifluoromethylated pyrimidines in a range of clinically relevant compounds, such as buparlisib and onvansertib, underscores the continued importance of this chemical strategy in the ongoing quest for novel and more effective medicines.

References

- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Inhibiting the PI3K signaling pathway: buparlisib as a new targeted option in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. benchchem.com [benchchem.com]

- 11. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 15. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

4-Hydroxy-2-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 4-hydroxy-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to the pyrimidine core, making it a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in leveraging this versatile molecule.

Physicochemical Properties

This compound is a stable, pale yellow powder at room temperature. Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers.[1]

| Property | Value | Source |

| CAS Number | 1546-80-1 | CymitQuimica, Fisher Scientific |

| Molecular Formula | C₅H₃F₃N₂O | CymitQuimica, Fisher Scientific |

| Molecular Weight | 164.09 g/mol | CymitQuimica, Fisher Scientific |

| Appearance | Pale yellow powder | CymitQuimica |

| Purity | ≥97% | CymitQuimica, Fisher Scientific |

| Melting Point | 171-174 °C | Sigma-Aldrich |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the cyclocondensation of a trifluoromethyl-containing β-ketoester with an amidine source. A general synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The hydroxyl group at the 4-position of the pyrimidine ring can be readily converted to a chlorine atom, providing a versatile handle for a variety of cross-coupling reactions. This transformation significantly expands the synthetic utility of the scaffold, allowing for the introduction of diverse substituents at this position.

The conversion of this compound to 4-chloro-2-(trifluoromethyl)pyrimidine is a crucial step for subsequent functionalization.

The resulting 4-chloro derivative is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids.

Furthermore, the 4-chloro-2-(trifluoromethyl)pyrimidine can undergo Buchwald-Hartwig amination to introduce various amine functionalities, a key transformation in the synthesis of many biologically active compounds.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of pyrimidine synthesis from β-ketoesters and amidines.[2]

-

Materials: Ethyl 4,4,4-trifluoroacetoacetate, Formamidine hydrochloride, Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add formamidine hydrochloride (1.1 eq.) in one portion.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Acidify the residue with aqueous HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

-

Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine

-

Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq.) in phosphorus oxychloride (5-10 eq.).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-(trifluoromethyl)pyrimidine.

-

Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)pyrimidine with Phenylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

-

Materials: 4-Chloro-2-(trifluoromethyl)pyrimidine, Phenylboronic acid, Pd(PPh₃)₄, Sodium carbonate, Toluene, Ethanol, Water.

-

Procedure:

-

To a degassed mixture of toluene, ethanol, and water, add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-phenyl-2-(trifluoromethyl)pyrimidine.

-

Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)pyrimidine with Aniline

This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides.[3][4]

-

Materials: 4-Chloro-2-(trifluoromethyl)pyrimidine, Aniline, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide, Toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.) and aniline (1.2 eq.).

-

Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine.

-

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a privileged structure in the design of bioactive molecules. Its derivatives have demonstrated a wide range of biological activities, including roles as inhibitors of key signaling pathways implicated in cancer, as well as potent antifungal and insecticidal agents.

Hedgehog Signaling Pathway Inhibition

Derivatives of 2-(trifluoromethyl)pyrimidine have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5] Aberrant activation of this pathway is a critical factor in the development and progression of several types of cancer. These inhibitors typically act by targeting the Smoothened (SMO) receptor, a key component of the Hh pathway.

Caption: Inhibition of the Hedgehog signaling pathway by 2-(trifluoromethyl)pyrimidine derivatives.

Antifungal and Insecticidal Activity

Numerous studies have reported the significant antifungal and insecticidal properties of various derivatives of this compound. These compounds have shown efficacy against a range of plant pathogens and insect pests, highlighting their potential for development as novel agrochemicals.

Anticancer Activity

Beyond Hedgehog pathway inhibition, derivatives of this scaffold have been investigated for broader anticancer activities. The unique electronic properties conferred by the trifluoromethyl group can enhance binding to various biological targets, leading to cytotoxic effects against different cancer cell lines.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, coupled with the facile conversion of the hydroxyl group to a leaving group, opens up a vast chemical space for the development of novel compounds. The demonstrated biological activities of its derivatives in crucial areas of medicine and agriculture underscore its importance and potential for future research and development. This guide provides a solid foundation for scientists to explore and exploit the full potential of this remarkable scaffold.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Potential Kinase Targets for 4-hydroxy-2-(trifluoromethyl)pyrimidine-based Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a valuable core for targeting various kinases implicated in oncology and other diseases. This technical guide provides an in-depth overview of the primary kinase targets for this class of inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Kinase Targets and Quantitative Data

Inhibitors incorporating the this compound moiety or its close bioisosteres have demonstrated significant activity against several key kinases, primarily within the MAPK and focal adhesion signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

-

B-Raf and C-Raf: The Raf kinases are central components of the MAPK pathway.[1] A notable inhibitor, LXH254, which features a trifluoromethyl-pyridinyl group, has been developed as a selective B-Raf and C-Raf inhibitor.[2] While not a pyrimidine, its development highlights the potential of the trifluoromethyl-heterocycle motif for targeting these kinases. Other pyrimidine-based compounds have also been explored as B-Raf inhibitors.[3][4] Off-target activities for some RAF inhibitors have been noted against Ephrin receptors, JNK, and SRC family members.[2]

Focal Adhesion and Tyrosine Kinases

-

Proline-rich Tyrosine Kinase 2 (PYK2) and Focal Adhesion Kinase (FAK): A series of diaminopyrimidines containing a trifluoromethyl group has been identified as potent inhibitors of PYK2.[5] These inhibitors demonstrated good selectivity for PYK2 over the closely related FAK, with reported 10- to 20-fold selectivity.[5]

-

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2): While not a direct this compound, a related pyrrolopyridine scaffold has yielded potent type II inhibitors of TAK1 and MAP4K2.[6] This suggests that pyrimidine-based analogs could also target these kinases.

-

Phosphoinositide 3-kinase alpha (PI3Kα): Pyridopyrimidinone derivatives, which are structurally related to the core scaffold of interest, have been developed as selective inhibitors of the H1047R mutant of PI3Kα.[7]

-

c-MET: Various pyrimidine and related heterocyclic scaffolds have been investigated as inhibitors of the c-MET receptor tyrosine kinase.[8][9]

The following table summarizes the key kinase targets and reported inhibitory activities.

| Kinase Target | Inhibitor Series/Compound | Reported Activity (IC50/EC50) | Reference |

| B-Raf / C-Raf | Pyrimidine-based hit scaffold | pMEK IC50 = Potent (specific value not provided) | [2] |

| LXH254 (trifluoromethyl-pyridine analog) | pMEK EC50 = Potent | [2] | |

| CRAF:BRAF Dimerization EC50 = 0.16 µM | [2] | ||

| PYK2 | Diaminopyrimidines | Good Potency (specific values not detailed in abstract) | [5][10] |

| TAK1 | 4-substituted 1H-pyrrolo[2,3-pyridines (related scaffold) | Compound 1: IC50 = 149 nM | [6] |

| Compound 2: IC50 = 41 nM | [6] | ||

| MAP4K2 | 4-substituted 1H-pyrrolo[2,3-pyridines (related scaffold) | Compound 1: IC50 = 22 nM | [6] |

| Compound 2: IC50 = 98 nM | [6] | ||

| PI3Kα (H1047R mutant) | Pyridopyrimidinones (related scaffold) | Compound 4: pAKT T47D IC50 = 3 nM | [7] |

Signaling Pathways

The identified kinase targets are integral components of major signaling pathways that control cell fate. Understanding these pathways is crucial for elucidating the mechanism of action of this compound-based inhibitors.

RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

This pathway is a primary driver of cell proliferation and is frequently mutated in cancer.

Caption: The MAPK signaling cascade and the inhibitory action on RAF kinases.

Focal Adhesion Signaling Pathway

This pathway is involved in cell adhesion, migration, and survival, with PYK2 and FAK as key mediators.

Caption: The Focal Adhesion pathway highlighting the role of PYK2.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are representative methodologies for key assays.

Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

-

Compound Preparation: A 10-point serial dilution of the test compound is prepared in 100% DMSO, typically starting from 10 mM.

-

Assay Plate Preparation: 50 nL of each compound dilution is acoustically dispensed into a 384-well low-volume white plate.

-

Kinase Reaction Mixture: The target kinase (e.g., B-Raf, PYK2) and its corresponding substrate (e.g., a specific peptide) are mixed in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP, typically at a concentration close to its Km for the specific kinase. The final reaction volume is usually 10-20 µL.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

-

Data Analysis: The raw data (e.g., luminescence signal) is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The normalized data is then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Protein Assay (Target Engagement)

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context, confirming target engagement.

Methodology:

-

Cell Culture: Cancer cell lines with a known dependency on the target kinase (e.g., Calu-6 for RAF inhibitors, T47D for PI3Kα inhibitors) are cultured in appropriate media and seeded into 96-well plates.[2][7]

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 1-24 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Phospho-Protein Detection: The level of the phosphorylated target protein (e.g., phospho-MEK for RAF inhibition, phospho-AKT for PI3K inhibition) is measured using a sensitive immunoassay, such as an AlphaLISA® or a Western blot.

-

Data Analysis: The phospho-protein signal is normalized to the total protein concentration or a housekeeping protein. The percentage of inhibition is calculated relative to DMSO-treated cells, and the EC50 value is determined by non-linear regression analysis.

Conclusion

The this compound scaffold represents a versatile and potent core for the development of kinase inhibitors. The primary and most validated targets to date include key kinases in the MAPK and focal adhesion pathways, such as B-Raf, C-Raf, and PYK2. The provided data, pathway diagrams, and experimental protocols offer a comprehensive resource for researchers aiming to explore and develop novel therapeutics based on this promising chemical scaffold. Further investigation into the broader kinome selectivity and the optimization of pharmacokinetic properties will be critical for advancing these compounds into clinical development. broader kinome selectivity and the optimization of pharmacokinetic properties will be critical for advancing these compounds into clinical development.

References

- 1. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chlorination of 4-hydroxy-2-(trifluoromethyl)pyrimidine using Phosphorus Oxychloride (POCl₃)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental transformation in heterocyclic chemistry. 4-Chloro-2-(trifluoromethyl)pyrimidine is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including potent and orally bioavailable TGR5 (GPBAR1) agonists.[1][2] Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this chlorination reaction.[3][4][5] This document provides detailed protocols for this conversion, summarizing key quantitative data and outlining the experimental workflow.

Reaction Scheme

The overall reaction involves the substitution of the hydroxyl group in 4-hydroxy-2-(trifluoromethyl)pyrimidine with a chlorine atom using POCl₃.

Experimental Protocols

Two primary methods for the chlorination of hydroxypyrimidines are presented below. The traditional method often employs an excess of POCl₃, which also acts as the solvent.[4] More modern, environmentally conscious methods utilize equimolar amounts of the reagent under solvent-free conditions.[3][4][6]

Protocol 1: Chlorination using Excess POCl₃ with a DMF Catalyst

This protocol is a common laboratory-scale procedure that uses an excess of phosphorus oxychloride as both the reagent and solvent, with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 4.00 g, 24.38 mmol) in phosphorus oxychloride (e.g., 20 mL, 214.57 mmol).[1][2]

-

Carefully add one drop of N,N-dimethylformamide (DMF) to the mixture to act as a catalyst.[1][2]

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[1][2] Monitor the reaction progress using an appropriate method (e.g., TLC or LCMS).

-

After the reaction is complete, cool the mixture to room temperature.[1][2]

-

Carefully remove the excess POCl₃ under reduced pressure. This step must be performed in a well-ventilated fume hood.

-

Wash the organic layer sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).[1][2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.[1][2]

-

Purify the crude product by column chromatography to yield 4-chloro-2-(trifluoromethyl)pyrimidine.[1][2]

Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃

This environmentally improved protocol avoids large excesses of POCl₃ and organic solvents, making it suitable for larger-scale preparations.[3][4] It typically requires a sealed reactor to handle the reaction at high temperatures.[3][6]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃), 1 equivalent per hydroxyl group

-

Pyridine, 1 equivalent

-

Cold water (~0 °C)

-

Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

-

Place the this compound, an equimolar amount of POCl₃, and one equivalent of pyridine into a Teflon-lined stainless steel reactor.[3]

-

Seal the reactor and heat the mixture to 160 °C for 2 hours.[3][4]

-

After the reaction period, allow the reactor to cool completely to room temperature.

-

Carefully open the reactor in a well-ventilated fume hood.

-

Quench the reaction contents by slowly adding them to cold water (~0 °C).[3]

-

Adjust the pH of the aqueous solution to 8–9 using a saturated solution of sodium carbonate (Na₂CO₃).[3]

-

The product can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1 (Excess POCl₃) | Protocol 2 (Equimolar POCl₃) |

| Scale | 24.38 mmol | Up to 0.3 moles reported for similar pyrimidines[3][4] |

| Reagents | This compound, POCl₃ (excess), DMF (cat.) | This compound, POCl₃ (1 eq.), Pyridine (1 eq.) |

| Temperature | 120 °C[1][2] | 160 °C[3][4] |

| Time | 2 hours[1][2] | 2 hours[3][4] |

| Solvent | POCl₃ (reagent as solvent) | Solvent-free[3][6] |

| Reported Yield | 56%[1][2] | >80% (for various hydroxypyrimidines)[4] |

| Purification | Column Chromatography[1][2] | Filtration or Distillation after extraction[3][4] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chlorination of this compound using Protocol 1.

Caption: Workflow for the synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic fumes (hydrogen chloride).

-

All manipulations involving POCl₃ must be carried out in a properly functioning chemical fume hood.

-